GSK317354A
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Overview
Description
GSK317354A is a selective inhibitor of G protein-coupled receptor kinase 2 (GRK2). GRK2 is an enzyme that plays a crucial role in the regulation of G protein-coupled receptors (GPCRs), which are involved in various physiological processes. This compound has been studied for its potential therapeutic applications in conditions such as heart failure and Parkinson’s disease .
Preparation Methods
The synthesis of GSK317354A involves multiple steps, including the preparation of intermediate compounds and their subsequent reactionsThe reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized processes to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency and high purity of the compound .
Chemical Reactions Analysis
GSK317354A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: this compound can undergo substitution reactions where specific substituents are replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
GSK317354A has been extensively studied for its scientific research applications, including:
Chemistry: As a selective inhibitor of GRK2, this compound serves as a valuable chemical probe for studying the role of GRK2 in various biochemical pathways.
Biology: The compound is used to investigate the physiological and pathological roles of GRK2 in cellular signaling and regulation.
Medicine: this compound has potential therapeutic applications in treating heart failure and Parkinson’s disease by modulating GRK2 activity.
Industry: The compound is used in drug discovery and development processes to identify and optimize new therapeutic agents targeting GRK2
Mechanism of Action
GSK317354A exerts its effects by selectively inhibiting GRK2. GRK2 phosphorylates activated GPCRs, leading to the recruitment of arrestin proteins and subsequent receptor desensitization and internalization. By inhibiting GRK2, this compound prevents the phosphorylation of GPCRs, thereby modulating GPCR signaling pathways. This inhibition can have therapeutic benefits in conditions where dysregulated GPCR signaling is implicated, such as heart failure and Parkinson’s disease .
Comparison with Similar Compounds
GSK317354A is unique in its selectivity for GRK2 compared to other similar compounds. Some of the similar compounds include:
GSK180736A: A selective inhibitor of Rho-associated protein kinase (ROCK) and GRK2. It binds to GRK2 in a manner similar to this compound but has different selectivity profiles.
GSK2163632A: A selective inhibitor of insulin-like growth factor 1 receptor (IGF-1R) and GRK1.
These compounds highlight the structural and functional diversity among GRK inhibitors, with each compound offering unique selectivity and potency profiles for different GRK subfamilies .
Properties
Molecular Formula |
C25H18F4N6O |
---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-N-(1H-indazol-5-yl)-6-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]-1,4-dihydropyrimidine-5-carboxamide |
InChI |
InChI=1S/C25H18F4N6O/c1-13-21(24(36)33-18-7-8-19-16(10-18)12-31-35-19)22(14-2-5-17(26)6-3-14)34-23(32-13)15-4-9-20(30-11-15)25(27,28)29/h2-12,22H,1H3,(H,31,35)(H,32,34)(H,33,36) |
InChI Key |
VTWIDKVFGFLBGO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(N=C(N1)C2=CN=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)F)C(=O)NC4=CC5=C(C=C4)NN=C5 |
Canonical SMILES |
CC1=C(C(N=C(N1)C2=CN=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)F)C(=O)NC4=CC5=C(C=C4)NN=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK317354A; GSK-317354A; GSK 317354A. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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